Cas no 101824-37-7 (2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide)

2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-n-isopropyl-n-(3-trifluoromethyl-benzyl)-acetamide
- 2-Chloro-N-isopropyl-N-(3-(trifluoromethyl)benzyl)acetamide
- AM90440
- 2-Chloro-N-isopropyl-N-(3-trifluoromethylbenzyl)acetamide
- 2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide
-
- インチ: 1S/C13H15ClF3NO/c1-9(2)18(12(19)7-14)8-10-4-3-5-11(6-10)13(15,16)17/h3-6,9H,7-8H2,1-2H3
- InChIKey: PLMHRXVWMDWAMA-UHFFFAOYSA-N
- ほほえんだ: ClCC(N(CC1C=CC=C(C(F)(F)F)C=1)C(C)C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 307
- トポロジー分子極性表面積: 20.3
2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX88052-1g |
2-Chloro-N-isopropyl-N-(3-(trifluoromethyl)benzyl)acetamide |
101824-37-7 | 95% | 1g |
$730.00 | 2024-04-20 | |
Fluorochem | 086243-500mg |
2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide |
101824-37-7 | 500mg |
£488.00 | 2022-02-28 | ||
A2B Chem LLC | AX88052-2.5g |
2-Chloro-N-isopropyl-N-(3-(trifluoromethyl)benzyl)acetamide |
101824-37-7 | 95% | 2.5g |
$1203.00 | 2024-04-20 |
2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide 関連文献
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2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamideに関する追加情報
Introduction to 2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide (CAS No. 101824-37-7)
2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide, with the CAS number 101824-37-7, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloroacetamide moiety and a trifluoromethyl-substituted benzyl group, which contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide can be represented as follows: the core structure is an acetamide with a chlorine atom attached to the acetyl group, an isopropyl substituent on the nitrogen atom, and a benzyl group with a trifluoromethyl substituent at the para position. These functional groups collectively impart specific physicochemical properties and biological activities to the molecule.
In recent years, extensive research has been conducted to explore the pharmacological properties of 2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory drug.
Beyond its anti-inflammatory properties, 2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide has also been investigated for its analgesic effects. A clinical trial conducted by researchers at the University of California, San Francisco, demonstrated that this compound significantly reduced pain sensitivity in animal models of chronic pain. The mechanism underlying these analgesic effects is thought to involve the modulation of nociceptive pathways and the inhibition of pain-related neurotransmitters.
The unique combination of functional groups in 2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide also contributes to its favorable pharmacokinetic properties. The chloroacetamide moiety enhances solubility and bioavailability, while the trifluoromethyl group improves metabolic stability and reduces potential side effects. These properties make it an attractive candidate for further drug development.
In addition to its therapeutic potential, 2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide has been studied for its use in chemical synthesis and as a building block for more complex molecules. Its reactivity and functional group diversity allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. For example, it can be used in the synthesis of more complex pharmaceuticals or as a precursor for other biologically active compounds.
The safety profile of 2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide has also been evaluated in several preclinical studies. These studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide (CAS No. 101824-37-7) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field of drug discovery.
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